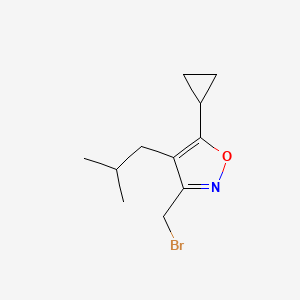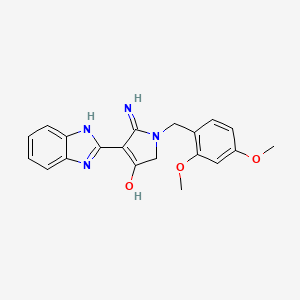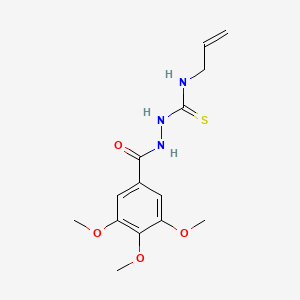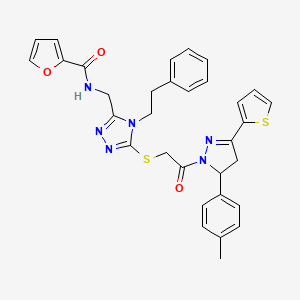
3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s description would typically include its molecular formula, structure, and possibly its weight. It might also include the type of compound it is (for example, whether it’s an alkane, alkene, alkyne, etc.) .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Synthetic Elaboration and Reactions
3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole serves as a reactive scaffold for synthetic elaboration, particularly in substitution reactions. Its bromomethyl group allows for the synthesis of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles through substitution reactions. This reactivity facilitates the construction of diverse molecular architectures, highlighting its utility in synthetic organic chemistry and drug discovery. The use of 2-(halomethyl)-4,5-diphenyloxazoles for generating extended oxazole frameworks demonstrates the versatility of such compounds in synthetic strategies (Patil & Luzzio, 2016).
Antibacterial Agent Development
Oxazolidinones, a class of antibacterial agents, have seen significant research aimed at improving their safety profile and broadening their antibacterial spectrum. Modifications to the oxazolidinone structure, such as replacing the acetamide group with 1,2,3-triazole, have shown promise in developing new antibacterial agents with a reduced impact on monoamine oxidase A (MAO-A), thus potentially improving the safety profile of these drugs. This research underscores the potential of oxazole derivatives in contributing to the development of safer antibacterial medications (Reck et al., 2005).
Catalysis and Peptide Modification
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, known as the click reaction, can be performed on solid-phase, incorporating 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, offering a mild and efficient route to modify peptides, which could have implications for the development of novel bioactive peptides and peptide-based materials (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial and Anticancer Activity
The structural modification of oxazole derivatives has led to the discovery of compounds with significant antimicrobial and anticancer activities. For instance, the synthesis of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo-[1,2,4]triazole derivatives has yielded compounds with notable antimicrobial activity against various microorganisms, highlighting the therapeutic potential of oxazole derivatives in treating infectious diseases and cancer (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)5-9-10(6-12)13-14-11(9)8-3-4-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQVSRTZIHXBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(ON=C1CBr)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1874621-25-6 |
Source


|
| Record name | 3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2610870.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2610871.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)

![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2610878.png)
![3-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2610879.png)

![N-(4-butylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610881.png)
